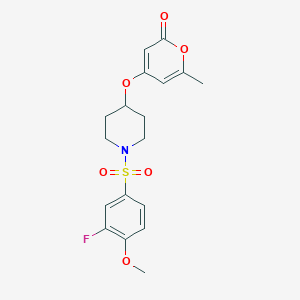

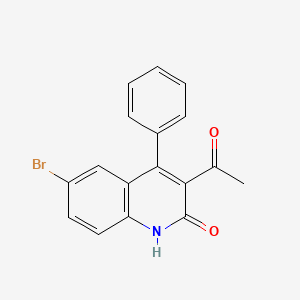

![molecular formula C23H28N2O3 B2638065 Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate CAS No. 75690-74-3](/img/structure/B2638065.png)

Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate is a chemical compound. It is related to Benzyl carbamate, which is an organic compound with the formula C6H5CH2OC(O)NH2 . The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol .

Synthesis Analysis

Carbamates, such as Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate, can be synthesized through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate . In addition, chiral substrates were resistant to racemization .Chemical Reactions Analysis

Carbamates are useful protecting groups for amines . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat . If multiple protecting groups are present on the same molecule, it’s useful to choose them such that they can each be removed under different sets of conditions (e.g., acidic, basic, hydrogenation) .Aplicaciones Científicas De Investigación

- Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate serves as a valuable building block for peptide synthesis. Its protected α-aminoacyl form is a potent acylating agent, commonly used to create peptides and their mimetics. Researchers leverage its reactivity to construct complex peptide sequences for drug development, biochemistry, and structural studies .

- This compound can be readily polymerized to form polyvinylamine derivatives. These polymers find applications in materials science, coatings, and adhesives. The versatility of polyvinylamine-based materials makes them useful in various industrial contexts .

- A major pharmaceutical company has expressed interest in Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate as an intermediate for a new drug candidate. Its unique structure and reactivity may play a crucial role in drug discovery and development .

- The compound’s vinylamine functionality readily undergoes alkylation on the carbon adjacent to the nitrogen atom. This property has been exploited in the synthesis of β-lactam antibiotics and other bioactive molecules. Researchers use it as a versatile reagent in organic chemistry .

- An improved process for preparing this compound has been developed. It involves codistillation of vinyl isocyanate (formed via Curtius rearrangement of acryloyl azide) with a solvent (e.g., toluene) into benzyl alcohol. This scalable method avoids the need for high-vacuum distillation or chromatography. Safety issues associated with the process have also been addressed .

- Researchers explore the reactivity of Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate for functional group transformations. Its carbamate moiety can participate in diverse chemical reactions, making it a valuable tool in chemical biology and synthetic chemistry .

Peptide Synthesis and Mimetics

Polymerization and Polyvinylamine Derivatives

Intermediate for Drug Candidates

Organic Synthesis and Alkylation

Safety and Scalability Improvements

Chemical Biology and Functional Group Transformations

Propiedades

IUPAC Name |

benzyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c26-22(24-20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)25-23(27)28-17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOPAYROMBBZSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2637987.png)

![3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid](/img/structure/B2637991.png)

![3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol](/img/structure/B2637994.png)

![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine](/img/structure/B2638003.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2638004.png)